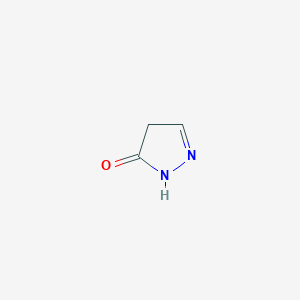












|
REACTION_CXSMILES
|
O1C=NC=N1.N1C(=O)CC=N1.[OH-].[K+].[CH3:14][C:15]1[O:19][N:18]=[C:17]([CH2:20][C:21]([NH:23][C:24]2[C:29]([Cl:30])=[CH:28][C:27]([Cl:31])=[CH:26][C:25]=2[Cl:32])=[O:22])[N:16]=1>C(O)C>[C:15]([NH:16][C:17]1[CH2:20][C:21](=[O:22])[N:23]([C:24]2[C:29]([Cl:30])=[CH:28][C:27]([Cl:31])=[CH:26][C:25]=2[Cl:32])[N:18]=1)(=[O:19])[CH3:14] |f:2.3|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1N=CN=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1N=CCC1=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1N=CN=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1N=CN=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1N=CCC1=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NC(=NO1)CC(=O)NC1=C(C=C(C=C1Cl)Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the method comprises forming
|
|
Type
|
CUSTOM
|
|
Details
|
a liquid reaction system of a base catalyst
|
|
Type
|
TEMPERATURE
|
|
Details
|
heating the reaction system to a temperature sufficient
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)NC1=NN(C(C1)=O)C1=C(C=C(C=C1Cl)Cl)Cl
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |